Oxyquinoline sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
quinolin-8-ol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025436 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYQUINOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Biological Activity
Elucidation of Antimicrobial Action
The antimicrobial efficacy of oxyquinoline sulfate (B86663) and its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), stems from a combination of disruptive and inhibitory actions against a wide range of microbial pathogens. researchgate.net These mechanisms collectively compromise the viability and reproductive capability of microorganisms.
Disruption of Microbial Cellular Integrity
One of the primary modes of action for quinoline-based compounds is the disruption of the microbial cell membrane's structural and functional integrity. This process involves several key events:
Membrane Depolarization and Permeability: Certain quinoline (B57606) derivatives have been shown to disrupt the bacterial cytoplasmic membrane, leading to depolarization and the uncontrolled release of intracellular components such as ATP. nih.gov This disruption increases the permeability of the membrane, compromising its ability to maintain essential ionic gradients and cellular contents. mdpi.commdpi.com
Cell Lysis: Transmission electron microscopy has revealed that 8-hydroxyquinoline can actively disrupt the cell wall of bacteria like Staphylococcus aureus, ultimately leading to cell lysis. oup.com This physical destruction of the cell envelope is a direct cause of bacterial death.
Oxidative Damage: The accumulation of metal ions, facilitated by oxyquinoline, can lead to the generation of reactive oxygen species (ROS). These ROS can cause lipid peroxidation, damaging the fatty acid components of the cell membrane and further compromising its integrity. mdpi.com
| Pathogen | Observed Effect on Cellular Integrity | Reference Compound |
| Staphylococcus aureus | Disruption of cell wall leading to lysis. | 8-hydroxyquinoline |
| Staphylococcus aureus | Membrane depolarization and release of intercellular constituents. | HT61 (quinoline derivative) |
| Gram-positive & Gram-negative bacteria | Alterations in membrane lipid profile. | Various essential oil constituents |
| S. aureus, C. albicans, et al. | Increased membrane permeability (Crystal Violet Uptake). | 5,8-dihydroxy-1,4-naphthoquinone |
Interference with Essential Cellular Processes in Microorganisms
Oxyquinoline sulfate interferes with numerous metabolic and enzymatic pathways that are vital for microbial survival.
Inhibition of Metabolic Pathways: By chelating essential metal ions, oxyquinoline can inhibit microbial enzymes that rely on these metals as cofactors. nih.gov This disrupts critical metabolic pathways, such as folic acid synthesis, which is necessary for the production of purines and pyrimidines required for DNA synthesis. openstax.org
Disruption of Respiration: Some quinone derivatives have been shown to inhibit electron transport or damage oxidative phosphorylation in the respiratory system of bacteria. This leads to a reduction in ATP production and can stimulate the production of superoxide, causing further cellular stress. nih.gov
Inhibition of Biofilm Formation: Quinolone derivatives have demonstrated the ability to inhibit the formation of biofilms, which are critical for the survival and virulence of many pathogenic bacteria.
Interaction with Microbial Genetic Material
The quinoline structure is a key feature of a class of antibiotics known as quinolones, which are well-documented for their interaction with bacterial DNA and its associated enzymes. nih.gov
Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones target and inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. mdpi.com These enzymes are essential for DNA replication, repair, and recombination by managing the topological state of the DNA. By trapping these enzymes in a complex with DNA, quinolones prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. nih.govnih.gov
DNA Damage Induction: The accumulation of double-strand breaks triggers the bacterial SOS response, a global response to DNA damage. nih.gov While this is a repair mechanism, overwhelming damage ultimately leads to cell death. Furthermore, some compounds can intercalate into double-stranded DNA, altering its structure and inhibiting replication and transcription. mdpi.com
ROS-Mediated Damage: The generation of reactive oxygen species, often a consequence of metal-ion dysregulation, can directly damage microbial DNA through oxidation. mdpi.comnih.gov
| Mechanism | Target Enzyme/Process | Consequence |
| Enzyme Inhibition | DNA Gyrase (Topoisomerase II) & Topoisomerase IV | Prevention of DNA strand re-ligation, leading to double-strand breaks. |
| DNA Damage | Double-stranded DNA | Induction of the SOS response; inhibition of replication. |
| Oxidative Stress | DNA bases | Chemical modification and damage to genetic material. |
Role of Metal Chelation in Biocidal Effects
The ability of 8-hydroxyquinoline to chelate metal ions is central to its biological activity. nih.gov This process contributes significantly to its antimicrobial effects by both depriving microbes of essential nutrients and introducing toxic levels of certain metals.
Transition metal cations are indispensable for the survival and growth of pathogenic bacteria. mdpi.com They serve as crucial cofactors for a wide array of enzymes involved in metabolic and cellular processes.
Oxyquinoline acts as a potent chelating agent, binding to divalent and trivalent metal cations such as manganese (Mn²⁺), zinc (Zn²⁺), and iron (Fe³⁺). mdpi.comnih.gov By sequestering these ions, oxyquinoline effectively starves the microorganisms of these essential nutrients. google.com This deprivation inhibits the activity of numerous metalloenzymes, thereby disrupting vital metabolic pathways and arresting bacterial growth. researchgate.netnih.gov The antimicrobial activity of 8-HQ and its derivatives has been directly linked to their ability to chelate metal ions that are essential for microbial metabolic processes. researchgate.net
Beyond simple sequestration, 8-hydroxyquinoline and its derivatives function as copper ionophores. acs.org An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer. In this role, 8-HQ binds extracellular copper ions, forming a lipophilic complex that can readily cross the microbial cell membrane. nih.gov
Once inside the cell, the complex dissociates, releasing the copper ion and leading to a rapid increase in the intracellular copper concentration. acs.orgnih.gov While copper is an essential trace element, excessive levels are highly toxic. This sudden influx overwhelms the pathogen's copper homeostasis mechanisms, which are designed to regulate intracellular copper levels and prevent toxicity. nih.gov
The resulting copper-mediated toxicity is a primary mechanism of the bactericidal activity of the 8-hydroxyquinoline series. acs.orgnih.gov The excess intracellular copper can:
Catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions. acs.org
Displace other essential metal ions from their native binding sites in enzymes, leading to protein misfolding and inactivation. broadinstitute.org
Directly damage proteins, lipids, and nucleic acids.
Studies have confirmed that the antimicrobial activity of 8-HQ against pathogens like Mycobacterium tuberculosis is dependent on and potentiated by the presence of copper. acs.orgnih.gov This ionophore activity is specific to copper, as exposure to 8-HQs does not cause a similar intracellular increase of other metal ions like zinc, iron, or manganese. broadinstitute.org
Genotoxicity and Mutagenicity Mechanisms
This compound's biological interactions include mechanisms that can lead to genetic damage. The genotoxicity and mutagenicity of quinoline-based compounds have been a subject of scientific investigation to understand their potential to alter cellular genetic material.
Chemical agents can induce genotoxicity by causing lesions in DNA, which, if not properly repaired, can lead to mutations. The cellular response to such damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). These pathways are crucial for maintaining genomic stability. When DNA-damaging agents are introduced, cells activate specific repair mechanisms to correct the alterations.
Common DNA repair pathways include:
Base Excision Repair (BER): This pathway primarily corrects damage to single bases caused by oxidation, alkylation, or deamination. It is a key mechanism for repairing oxidative DNA damage.
Excision Repair: This mechanism involves cutting the DNA backbone on either side of a damaged base, removing the damaged segment, and synthesizing a new strand. youtube.com
Double-Strand Break (DSB) Repair: Breaks in both strands of the DNA helix are particularly hazardous. They are repaired through pathways like homologous recombination (HR) or non-homologous end joining (NHEJ). mdpi.com
Chemicals like 4-nitroquinoline-1-oxide (4NQO), a compound structurally related to oxyquinoline, are known to induce DNA damage that is recognized by these repair systems. nih.gov The failure of these repair pathways to correct the induced damage can lead to the fixation of mutations, contributing to the mutagenic potential of the compound. youtube.com
The genotoxic effects of quinoline, the parent compound of oxyquinoline, have been demonstrated through cytogenetic assays that measure chromosomal damage. Studies on rat hepatocytes exposed to quinoline have shown a significant, dose-dependent increase in both chromosomal aberrations and sister chromatid exchanges (SCEs). nih.gov Chromosomal aberrations refer to changes in the structure or number of chromosomes, while SCEs are exchanges of genetic material between two identical sister chromatids. Both are indicators of genotoxic events.
In one study, a single dose of quinoline induced chromosomal aberrations in up to 22% of rat liver metaphase cells and increased the frequency of SCEs to 1.27 per chromosome, compared to control values of 1% and 0.63, respectively. nih.gov Repeated dosing led to even greater cytogenetic damage. nih.gov Such assays are sensitive methods for detecting the mutagenic potential of chemical compounds. researchgate.net
Table 1: Cytogenetic Damage Induced by Quinoline in Rat Hepatocytes
| Parameter | Control Group | Quinoline-Treated Group (Single Dose) |
|---|---|---|
| Metaphase Cells with Chromosomal Aberrations | 1% | Up to 22% |
| Sister Chromatid Exchanges (per chromosome) | 0.63 | Up to 1.27 |
Data sourced from studies on the hepatocarcinogen quinoline. nih.gov
The genotoxicity of many chemical compounds is significantly influenced by metabolic processes. Often, a parent compound is not directly genotoxic but is converted into reactive, electrophilic metabolites by enzymes, primarily in the liver. This process is known as metabolic activation. nih.gov
Studies on quinoline derivatives, such as 4-methylquinoline, have shown that cytochrome P450 enzymes (specifically CYP3A4) and sulfotransferases are involved in their metabolic activation. nih.gov The resulting metabolites can form adducts with DNA, leading to genotoxic effects. The use of an external metabolic activation system, such as a liver S9 fraction, in in-vitro genotoxicity tests is standard practice to mimic this in-vivo process. mdpi.com Research has demonstrated that the presence of such a system can enhance the mutagenicity and genotoxicity of certain synthetic alkaloids, highlighting the critical role of metabolism in determining the ultimate genotoxic potential of a compound. nih.gov
Chelating Properties and Ion Interactions
Oxyquinoline (8-hydroxyquinoline), the active component of this compound, is a well-documented chelating agent. Its molecular structure allows it to bind tightly to metal ions, a property that is central to many of its biological and chemical activities.
8-hydroxyquinoline is unique among the seven monohydroxyquinoline isomers in its ability to form stable chelate complexes with divalent metal ions. nih.gov Its derivatives have been studied for their binding affinity to various essential metal ions. The chelating ability of these compounds can restore metal homeostasis, which is crucial for many biological processes. nih.gov
Studies on a 5-nitro-8-hydroxyquinoline-proline hybrid have elucidated the preferential binding to different metal ions. At a physiological pH of 7.4, the binding affinity was found to follow a specific order, demonstrating the ligand's preference for certain metals over others. mdpi.com This selectivity is a key aspect of its chemical behavior.
Table 2: Metal Ion Binding Affinity of an 8-Hydroxyquinoline Derivative at pH 7.4
| Metal Ion | Relative Binding Affinity |
|---|---|
| Copper (II) | Highest |
| Zinc (II) | High |
| Iron (II) | Moderate |
| Iron (III) | Lower |
This binding order (Cu(II) > Zn(II) > Fe(II) > Fe(III)) was determined for a specific 8-hydroxyquinoline derivative. mdpi.com
The interaction between 8-hydroxyquinoline and metal ions results in the formation of stable coordination complexes. nih.gov The structure of these complexes depends on the metal ion, the metal-to-ligand ratio, and the pH of the solution.
Detailed spectroscopic studies on the complexation of 8-hydroxyquinoline-5-sulfonate (a sulfonated derivative of oxyquinoline) with Molybdenum (Mo(VI)) and Tungsten (W(VI)) oxoions have provided insight into these structures. In acidic conditions (pH < 6), mononuclear 1:2 (metal:ligand) complexes are formed, where the metal center is coordinated to two ligand molecules. nih.gov At slightly higher pH values (5-8) and with a 1:1 molar ratio, a more complex binuclear structure is dominant. This complex features two metal atoms bridged by three oxygen atoms, two of which are from the 8-hydroxyquinoline-5-sulfonate ligands. nih.gov The formation of these varied and stable chelate structures is a hallmark of oxyquinoline's chemistry.
Mechanisms of Metal Precipitation and Separation
The primary mechanism by which this compound facilitates the precipitation and separation of metals is through chelation. As a bidentate ligand, the oxyquinoline molecule forms stable, often insoluble, complexes with a wide variety of metal ions. This process involves the formation of coordinate bonds between the metal ion and both the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, creating a stable five-membered ring structure.
When this compound is introduced into a solution containing dissolved metal ions, it dissociates, and the resulting oxyquinoline molecules bind to the metal cations. The formation of these neutral metal chelates significantly reduces their solubility in aqueous solutions, causing them to precipitate out. The selectivity of this precipitation can be controlled by adjusting the pH of the solution, as the stability of different metal-oxyquinoline complexes varies with pH. This principle allows for the selective separation of different metals from a mixture. For instance, the precipitation of metal sulfides is a well-established method for removing heavy metals from aqueous solutions due to their low solubility. mdpi.com Similarly, the complexation-precipitation method is widely applied in hydrometallurgy and metal recovery processes. researchgate.net The efficiency of metal removal via sulfide precipitation can be very high, with removals of cadmium, zinc, and copper exceeding 99% in certain wastewaters. uky.edu
The general reaction can be represented as:
Mn+ + n(C9H7NO) → M(C9H6NO)n (s) + nH+
Where Mn+ is a metal ion with a charge of n+. This process is fundamental to its use in analytical chemistry for the gravimetric determination of metals and in industrial processes for the removal of metal impurities.
Impact on Metal-Protein Interactions
Many essential biological processes rely on proteins, known as metalloproteins, that require metal ions as cofactors for their structure and function. Heavy metals can exert toxic effects by binding to proteins and displacing their essential metal cofactors, leading to enzyme inhibition and disruption of cellular functions. jcimcr.orgpjoes.com
This compound can influence these metal-protein interactions through several mechanisms:
Competition for Metal Ions: As a potent chelating agent, oxyquinoline can compete with proteins for binding to essential metal ions like zinc, copper, and iron. By sequestering these ions, it can inhibit the activity of metalloenzymes that depend on them.
Removal of Toxic Metals: Conversely, this chelating ability can be beneficial. In cases of heavy metal toxicity, oxyquinoline can bind to toxic metals like lead, mercury, or cadmium that are bound to proteins. This action can potentially reactivate inhibited enzymes and mitigate cellular damage by forming a more stable complex with the heavy metal, which is then excreted. mdpi.com
Modulation of Redox Activity: Some metal ions bound to proteins can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress. By chelating these metals, oxyquinoline can modulate their redox potential and reduce the production of harmful free radicals. Metallothionein, a protein involved in metal homeostasis and detoxification, can have its transfer of zinc modulated by the glutathione redox pair (GSH/GSSG). researchgate.net
Chelation in Stabilization of Oxidizing Agents (e.g., Hydrogen Peroxide)
Hydrogen peroxide (H₂O₂) is a strong oxidizing agent, but its stability is compromised by the presence of trace amounts of multivalent metal ions, such as iron and copper, which catalyze its decomposition into water and oxygen gas. epo.org
This compound is an effective stabilizer for hydrogen peroxide solutions. cosmeticsinfo.orgdrugbank.com Its mechanism of action is based on its ability to chelate these catalytic metal ions. cosmeticsinfo.org By binding the metal ions into stable complexes, this compound renders them catalytically inactive, thereby preventing the decomposition of hydrogen peroxide. cosmeticsinfo.orggoogle.com This stabilizing property is crucial for its use in cosmetic and personal care products, particularly in hair dyes and other hair care products that utilize hydrogen peroxide. cosmeticsinfo.org The use of 8-hydroxy-quinolines as stabilizers is also noted in industrial applications, such as in acidic baths for cleaning metals. google.com
The following table, derived from patent data, illustrates the stabilizing effect of ortho-oxyquinoline sulfate on a hydrogen peroxide solution at 50°C. google.com
Other Investigated Biological Activities
Beyond its direct interactions with metals, the chemical properties of this compound have led to investigations into other biological effects.
Antidotal Mechanisms against Heavy Metal Toxicity
Heavy metal toxicity is a significant health concern, with metals like lead, mercury, arsenic, and cadmium causing severe cellular damage. nih.govnih.gov A primary mechanism of their toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, and the inhibition of critical enzymes by binding to sulfhydryl groups in proteins. nih.govmdpi.com
The primary antidotal mechanism of a chelating agent like this compound against heavy metal toxicity is the formation of stable, soluble metal complexes. jcimcr.org This process, known as chelation therapy, has several key effects:
It sequesters free metal ions from blood and tissues, preventing them from interacting with biological targets.
The resulting metal-chelator complex is typically less toxic than the free metal ion.
The complex is water-soluble, which facilitates its excretion from the body through the kidneys. jcimcr.org
By forming stable complexes, chelating agents effectively reduce the concentration of the toxic metal in the body, alleviating its harmful effects. mdpi.com
Antioxidant Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.com Antioxidants mitigate oxidative damage by neutralizing free radicals.
The structure of oxyquinoline, a phenolic compound, suggests it may possess antioxidant properties. Phenolic antioxidants typically function by donating a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. This action is characteristic of many natural and synthetic phenolic compounds, including flavonoids and hydroquinones. mdpi.commdpi.com Studies on derivatives of 8-hydroxyquinoline have shown their ability to scavenge free radicals, such as the DPPH radical, and protect cells against oxidative stress induced by hydrogen peroxide. nih.gov The antioxidant activity is influenced by the chemical groups attached to the quinoline ring structure. nih.gov
Spermicidal Action Mechanisms
Spermicides are chemical agents that immobilize or kill sperm, thereby preventing fertilization. nih.gov The most common mechanism involves the disruption of the sperm cell's plasma membrane. drugbank.com
A study involving a vaginal cream containing a combination of this compound, copper sulfate, and lactic acid demonstrated effective spermicidal action. nih.gov Post-coital tests of volunteers using the cream found no motile spermatozoa in samples taken from the posterior fornix and cervical mucus. nih.gov
While the precise mechanism for this compound was not isolated in this combination study, its chemical properties suggest potential pathways for its spermicidal effects:
Membrane Disruption: Like other spermicidal agents, it may act as a surfactant, disrupting the lipid bilayer of the sperm's plasma membrane, leading to loss of integrity and cell death.
Enzyme Inhibition: Through its metal-chelating properties, it could inhibit essential metalloenzymes within the sperm that are crucial for motility and metabolism.
Metabolic Disruption: It may interfere with other critical metabolic pathways necessary for sperm viability.
Modulation of Cellular Signaling and Enzyme Activity
This compound, and its active component 8-hydroxyquinoline, exert their biological effects through various mechanisms, including the significant modulation of cellular signaling pathways and the direct inhibition of key enzymes. These interactions are fundamental to its broader activities and have been the subject of targeted research. The quinoline nucleus, particularly when substituted with a hydroxyl group at the 8-position, provides a scaffold for designing potent inhibitors of several enzyme families.
The 8-hydroxyquinoline structure has been identified as a key pharmacophore in the inhibition of multiple enzyme systems critical to disease progression.
GLI1: The Glioma-associated oncogene 1 (GLI1) is a zinc-finger transcription factor that serves as a terminal effector in the Hedgehog (Hh) signaling pathway, which is implicated in the development of various cancers. Computational screening has successfully identified 8-hydroxyquinoline as a high-affinity binder of GLI1. This compound inhibits GLI1-mediated transcriptional activity. Mechanistic studies suggest that its binding does not prevent GLI1 from attaching to DNA but rather induces conformational changes in the GLI1/DNA complex, which prevents proper function. This highlights the potential of the 8-hydroxyquinoline scaffold in developing anti-cancer agents that target GLI1.
Thymidine (B127349) Phosphorylase (TP): Thymidine phosphorylase is an enzyme involved in nucleotide metabolism and is also known as an angiogenic factor. Its inhibition is a target for anti-cancer drug discovery. However, based on the reviewed scientific literature, there is no direct evidence to suggest that this compound or its parent compound, 8-hydroxyquinoline, acts as an inhibitor of this enzyme. Research on TP inhibitors has primarily focused on other classes of compounds.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogens. While direct studies on 8-hydroxyquinoline are limited, the broader class of quinones and their reduced forms, hydroquinones, are recognized as efficient urease inhibitors. The proposed mechanism involves an irreversible inactivation process where the inhibitor covalently binds to the thiol group of a critical cysteine residue (αCys322) located on a mobile protein flap that covers the active site. This binding occurs through a radical-based autocatalytic mechanism, effectively blocking the enzyme's catalytic function.
Leucine Aminopeptidase: M1 aminopeptidases, a class of metallopeptidases that includes leucine aminopeptidase, are vital for protein catabolism and are considered validated drug targets in various parasites. Research has demonstrated that derivatives of 8-hydroxyquinoline are potent inhibitors of this enzyme class. Specifically, synthesized 8-hydroxy-2-quinoline carbaldehyde derivatives were identified as potent, competitive inhibitors of Leishmania donovani M1 aminopeptidase (LdM1AP). In-silico modeling suggests these compounds interact primarily through hydrophobic contacts within the substrate-binding pocket of the enzyme.
Phosphodiesterase-4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. While direct inhibition by 8-hydroxyquinoline was not detailed in the reviewed literature, closely related quinoline derivatives have shown significant activity. Substituted 8-arylquinolines and 8-methoxyquinolines have been developed as potent PDE4 inhibitors, suggesting the quinoline scaffold is a viable starting point for designing inhibitors of this enzyme.
Carbonic Anhydrase (CA): Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in pH homeostasis and are targets for treating conditions like glaucoma. Derivatives synthesized from 8-hydroxyquinoline have been shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated inhibitory activity in the low nanomolar range against the cytosolic isoforms hCA I and hCA II.
| Compound | Substitution at 8-OH position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) |
|---|---|---|---|---|
| 5a | 4-nitro benzyl | 640.7 | 88.4 | 691.5 |
| 5b | 2-bromo benzyl | 444.4 | 85.7 | 3927 |
| 5h | (structure not specified) | 61.9 | 33.0 | 1749 |
Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp/ABCB1). These transporters actively pump xenobiotics, including therapeutic drugs, out of cells, reducing their efficacy. The inhibition or modulation of these transporters is a key strategy to overcome MDR. However, the reviewed scientific literature did not provide evidence indicating that this compound or 8-hydroxyquinoline directly inhibits or modulates the function of P-glycoprotein or other ABC transporters involved in multidrug resistance.
Synthetic Strategies and Structural Modifications
Chemical Synthesis Pathways for Oxyquinoline and its Derivatives
Oxyquinoline, also known as 8-hydroxyquinoline (B1678124) or oxine, is a heterocyclic organic compound. researchgate.netwikipedia.org Its synthesis and the creation of its derivatives are accomplished through several established chemical pathways.
Historically and commonly, 8-hydroxyquinoline and its derivatives are synthesized using methods like the Skraup or Friedländer reactions. scispace.com
Skraup Synthesis: This method involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde. scispace.com Specifically, it can be produced by heating o-aminophenol, glycerin, and o-nitrophenol with concentrated sulfuric acid. chemicalbook.comgoogle.com In this reaction, glycerin is dehydrated by the sulfuric acid to form acrolein, which then condenses with o-aminophenol. google.com
Alkali Fusion of Sulfonic Acids: Another significant pathway involves the alkali fusion of quinoline-8-sulfonic acid. researchgate.netscispace.com In this process, sodium quinoline-8-sulfonate (B280653) is fused with sodium hydroxide (B78521) at high temperatures (e.g., 260-315°C) to yield 8-hydroxyquinoline. prepchem.comoup.com
From 8-Aminoquinoline: Derivatives can also be synthesized through the diazotization of 8-aminoquinoline. researchgate.netscispace.com
Hydrolysis Reactions: Methods using 8-amino or 8-halogenated quinoline (B57606) as starting materials can produce oxyquinoline through hydrolysis, though the starting materials can be difficult to obtain. google.com
Modern synthetic strategies also employ techniques like the Suzuki cross-coupling reaction to introduce new substituents at specific positions (e.g., 5 and 7) on the 8-hydroxyquinoline moiety. scispace.com
| Synthesis Method | Key Reactants | Brief Description | Reference |
|---|---|---|---|
| Skraup Synthesis | Aromatic amines, α,β-unsaturated aldehydes (e.g., from glycerol) | Condensation reaction to form the quinoline ring structure. | scispace.comgoogle.com |
| Alkali Fusion | Quinoline-8-sulfonic acid, Sodium Hydroxide | High-temperature fusion to replace the sulfonic acid group with a hydroxyl group. | researchgate.netprepchem.comoup.com |
| Diazotization | 8-Aminoquinoline | Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. | researchgate.netscispace.com |
| Suzuki Cross-Coupling | Halogenated 8-HQ, Boronic acids | Introduction of aryl or vinyl substituents at specific positions. | scispace.com |
Preparation of Metal Chelates and Coordination Complexes
A defining characteristic of 8-hydroxyquinoline is its ability to act as a potent chelating agent, forming stable complexes with a wide variety of metal ions. researchgate.netscispace.com Chelation is the formation of coordinate bonds between a central metal ion and a ligand (in this case, the oxyquinoline molecule) to form a ring structure. google.comdiva-portal.org
The preparation of these metal chelates is generally straightforward. The process typically involves:
Dissolving a soluble salt of the desired metal in an aqueous medium. taylorfrancis.com
Adding a solution of 8-hydroxyquinoline. taylorfrancis.com
Due to the proximity of the hydroxyl group at position 8 to the nitrogen atom in the heterocyclic ring, 8-hydroxyquinoline acts as a bidentate ligand. researchgate.net During complex formation, the hydrogen atom of the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the oxygen and the nitrogen atoms. scispace.com This creates a stable five-membered ring structure.
The stoichiometry of the resulting complex depends on the coordination number of the metal ion. For instance, four-coordinate metal ions (e.g., Cu²⁺) will bind with two molecules of 8-hydroxyquinoline, while six-coordinate metal ions (e.g., Al³⁺) require three molecules. scispace.com The resulting metal-chelate complexes are often poorly soluble. researchgate.net
Design and Synthesis of Oxyquinoline Sulfate (B86663) Analogs
The design and synthesis of oxyquinoline sulfate analogs focus on creating new molecules with modified properties by altering the core structure. The "sulfate" in this compound typically refers to the salt formed between the basic nitrogen of the quinoline ring and sulfuric acid. However, analogs can also be synthesized where a sulfonate or sulfonamide group is covalently attached to the ring system.
A key synthetic route to create such analogs involves the direct sulfonation of the oxyquinoline ring. For example, 8-hydroxyquinoline-5-sulfonyl chloride can be synthesized by reacting 8-hydroxyquinoline with chlorosulfonic acid in an ice bath. mdpi.com This sulfonyl chloride intermediate is highly valuable as it can then be reacted with various amines to produce a diverse library of 8-hydroxyquinoline-5-sulfonamide analogs. mdpi.com
Similarly, the 8-hydroxyl group can be methylated to form 8-methoxyquinoline, which can then undergo the same reaction with chlorosulfonic acid to produce 8-methoxyquinoline-5-sulfonyl chloride. mdpi.com This intermediate can also be reacted with different amines to generate another series of sulfonamide analogs. mdpi.com This strategic approach allows for systematic modifications to the molecule to explore how these changes affect its chemical and biological properties. mdpi.com
Structure-Activity Relationship (SAR) Studies of Modified Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. gardp.orgnbinno.com For oxyquinoline derivatives, SAR studies aim to identify which structural features are responsible for their biological effects, guiding the design of more potent and selective molecules. gardp.orggeorgiasouthern.edu This involves synthesizing a series of structurally related analogs and evaluating how systematic modifications affect their activity. nbinno.com
Impact of Substituent Patterns on Biological Potency
The type and position of chemical groups (substituents) on the quinoline ring have a profound impact on the biological potency of the derivatives. Research has shown that substitutions at specific positions are particularly crucial for bioactivity. nih.govresearcher.life
Positions 4 and 8: Studies have indicated that modifications at the 4 and 8-positions of the quinoline ring are often more critical for bioactivity compared to other positions. nih.govresearcher.life
Halogen Substituents: The introduction of halogen atoms (e.g., fluorine, chlorine) can enhance biological activity. For instance, studies on certain derivatives found that halogen substituents on an attached phenyl ring generally increased inhibitory activity against specific enzymes. nbinno.com
Bulky Groups: The presence of bulky aromatic substituents can have a greater positive effect on the antibacterial activity of some 4-aminoquinoline (B48711) derivatives compared to smaller, non-bulky aliphatic groups. researchgate.net
Iodine Moiety: In the case of clioquinol (B1669181), a derivative of oxyquinoline, the presence of an iodine atom at the C-7 position was found to be important for the enhancement of cytotoxic activity by zinc ions. nih.gov
| Position of Substitution | Type of Substituent | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Positions 4 and 8 | General | Considered crucial for overall bioactivity. | nih.govresearcher.life |
| Position 7 | Iodine | Important for zinc-enhanced cytotoxicity in certain derivatives. | nih.gov |
| General | Halogens (F, Cl) | Often enhances biological potency. | nbinno.com |
| Position 4 (on aminoquinoline) | Bulky Aromatic Groups | Can increase antibacterial activity more than smaller groups. | researchgate.net |
Influence of Lipophilicity on Biological Activity and Cellular Transport
Lipophilicity, often measured as the octanol/water distribution coefficient (log D) or partition coefficient (log P), describes a compound's affinity for a lipid-like environment. pg.edu.plresearchgate.net This physicochemical property is a critical determinant of a molecule's pharmacokinetic behavior, including its ability to cross biological membranes and reach its target site. researchgate.net
For oxyquinoline derivatives, lipophilicity influences absorption, distribution, and transport in biological systems. researchgate.netpg.edu.pl A compound's ability to pass through the lipid bilayers of cell membranes is directly related to its lipophilicity. researchgate.netnih.gov However, the relationship is not always linear. While permeability generally increases with lipophilicity, there is often an optimal range. nih.gov Compounds that are excessively lipophilic may exhibit decreased transepithelial permeability, potentially leading to lower absorption and bioavailability because they can get trapped within the lipid membrane. nih.gov Therefore, optimizing the lipophilicity of oxyquinoline derivatives is a key strategy in drug design to ensure efficient cellular transport and interaction with biological targets. pg.edu.plnih.gov
Synthetic Approaches for Enhancing Specific Bioactivities
Synthetic chemists employ various strategies to enhance the specific biological activities of oxyquinoline derivatives. These approaches often involve modifying the core structure to improve target interaction, increase bioavailability, or introduce new mechanisms of action. nih.gov
One common strategy is molecular hybridization , where the oxyquinoline scaffold is combined with another known bioactive molecule. For example, new conjugates have been synthesized by linking the quinoline heterocycle with ibuprofen, aiming to create compounds with enhanced anti-inflammatory and analgesic properties. nih.gov Similarly, hybrids of 4-aminoquinoline and isatin (B1672199) have been developed as promising antibacterial agents. mdpi.com
Another approach involves the targeted introduction of specific functional groups known to confer certain properties. For instance, incorporating trifluoromethyl groups into the 8-position of the quinoline ring has been explored to create potent antimicrobial agents. researchgate.net The synthesis of derivatives with various substituents is a well-established method to modulate activities such as antimalarial, antibacterial, antifungal, and antiviral effects. nih.govresearchgate.net The ultimate goal of these synthetic efforts is to fine-tune the molecular structure to maximize a desired biological effect while minimizing others. georgiasouthern.edu
Advanced Analytical Methodologies in Oxyquinoline Sulfate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are central to the molecular-level investigation of oxyquinoline sulfate (B86663), providing detailed information about its electronic structure, vibrational modes, and atomic arrangement.
UV-Visible Spectroscopy for Detection and Quantitative Analysis
UV-Visible spectroscopy is a versatile technique for the detection and quantification of oxyquinoline sulfate, leveraging the principle that molecules absorb light at specific wavelengths. iajps.com The absorbance is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law. iajps.comijpra.com This method is valued for its simplicity, speed, and cost-effectiveness. iajps.comzsmu.edu.ua
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ijpra.com Research has identified several wavelengths of maximum absorbance (λmax) for this compound and related compounds, which are utilized for detection in various analytical setups, often as a detector for High-Performance Liquid Chromatography (HPLC). For instance, a sensitive reversed-phase HPLC method uses a detection wavelength of 240 nm for 8-hydroxyquinoline (B1678124) sulfate. nih.govresearchgate.net Another analysis reported a purity determination at 250 nm. lgcstandards.com In one method, quinolin-8-ol sulfate was detected at a maximum absorbance of 505 nm after a derivatization reaction with Fast Red GL Salt to form a colored solution, demonstrating linearity within a concentration range of 0.0072-0.0312%. zsmu.edu.ua
| Wavelength (λmax) | Context/Method | Reference |
|---|---|---|
| 240 nm | HPLC Detection | nih.govresearchgate.net |
| 250 nm | HPLC Purity Analysis | lgcstandards.com |
| 505 nm | UV-Vis after derivatization with Fast Red GL Salt | zsmu.edu.ua |
Infrared Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for the vibrational analysis of this compound. americanpharmaceuticalreview.com It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's covalent bonds. americanpharmaceuticalreview.comresearchgate.net Each functional group within a molecule vibrates at a characteristic frequency, and when infrared radiation matching that frequency is passed through a sample, the energy is absorbed. mdpi.com
In the context of this compound, IR spectroscopy can identify the characteristic vibrational modes of both the 8-hydroxyquinoline component and the sulfate counter-ion. Density functional theory (DFT) calculations have been used to assign the vibrational spectral data obtained from FT-IR and FT-Raman spectra of 8-hydroxyquinoline (8-HQ), showing good agreement between observed and calculated spectra. nih.gov The spectrum would exhibit bands corresponding to O-H stretching, C-H stretching of the aromatic rings, C=C and C=N ring stretching, and various bending vibrations.
The sulfate ion (SO₄²⁻) has specific vibrational modes. A free sulfate ion with ideal tetrahedral symmetry has four fundamental modes of vibration. arizona.edu However, in the solid state as a salt, its symmetry can be lowered, leading to the splitting of degenerate modes and the appearance of additional bands in the IR spectrum. arizona.edu This allows for the confirmation of the presence of the sulfate counter-ion and provides insights into its crystalline environment.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| O-H stretch | 3200-3600 | Phenolic hydroxyl group |
| C-H stretch (aromatic) | 3000-3100 | Quinoline (B57606) ring |
| C=C / C=N stretch | 1450-1650 | Quinoline ring |
| S=O stretch (ν₃) | ~1100 | Sulfate ion |
| S-O bend (ν₄) | ~615 | Sulfate ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. jchps.comresearchgate.net This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukethernet.edu.et It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are recorded as signals in an NMR spectrum. jchps.com
A Certificate of Analysis for this compound confirms that its structure is verified using NMR. lgcstandards.com
¹H NMR: A proton NMR spectrum of this compound would reveal the number of different types of protons in the molecule and their relative ratios. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while spin-spin coupling patterns provide information about adjacent protons, allowing for the determination of the substitution pattern on the quinoline ring.
¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. This helps to confirm the carbon skeleton of the quinoline ring.
2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete molecular structure unambiguously. core.ac.uk
These NMR techniques collectively allow for a full structural assignment of the 8-hydroxyquinoline portion of the molecule, confirming its identity and integrity.
Chromatographic Separation and Identification Methods
Chromatography is essential for separating this compound from impurities or other components in a mixture, enabling its accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and analyzing the components of this compound samples. nih.gov The technique separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.
Several reversed-phase HPLC methods have been developed for the analysis of 8-hydrthis compound (8-HQS) and related compounds. nih.govresearchgate.netnih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a more polar mobile phase. One validated method for 8-HQS employs a LiChrosorb RP-18 column with a mobile phase of acetonitrile (B52724) and water (65:35 v/v), adjusted to a pH of 3.05, with UV detection at 240 nm. researchgate.net Another study utilized a phenyl-silica column with a mobile phase of acetonitrile, methanol, and water (30:20:50) containing nickel(II) chloride for the analysis of similar halogenated compounds. nih.gov Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, have also been used to improve retention and peak shape for 8-hydroxyquinoline. sielc.com The purity of this compound has been reported to be 99.96% when analyzed by HPLC at 250 nm. lgcstandards.com
| Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| LiChrosorb RP-18 | Acetonitrile-water (65:35 v/v), pH 3.05 | 240 nm | researchgate.net |
| Reversed-Phase | Not specified | 240 nm | nih.gov |
| Phenyl-silica (10 µm) | Acetonitrile-methanol-water (30:20:50) with 0.001 M NiCl₂ | 273 nm | nih.gov |
| Primesep 100 (mixed-mode) | Water, Acetonitrile, H₂SO₄ buffer | 200 nm | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. However, GC is suitable only for compounds that are volatile and thermally stable. mdpi.com this compound, being a salt, is non-volatile and cannot be analyzed directly by GC-MS.
Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization. jfda-online.comsemanticscholar.org Derivatization is the process of chemically modifying the analyte to increase its volatility and thermal stability. nih.gov For this compound, the free base (8-hydroxyquinoline) would first be liberated from the salt. Then, the active hydrogen of the phenolic hydroxyl group would be reacted with a derivatizing agent. Common derivatization methods applicable to this functional group include:
Silylation: Reaction with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. mdpi.com
Acylation: Reaction with an acylating agent to form an ester. jfda-online.com
Alkylation: Reaction with an alkylating agent to form an ether. jfda-online.com
Once derivatized, the volatile 8-hydroxyquinoline derivative can be injected into the GC-MS system. The compound is separated from other components on the GC column based on its boiling point and interaction with the stationary phase. As it elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive structural confirmation by comparing it to mass spectral libraries. researchgate.net
Thin-Layer and Paper Chromatography in Analytical Procedures
Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) are foundational chromatographic techniques utilized for the separation and qualitative analysis of mixtures. udel.edu TLC, in particular, has been developed for the determination of this compound (also known as 8-hydrthis compound) in various solutions. researchgate.net These methods operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. udel.edukhanacademy.org
In the analysis of this compound, TLC methods often employ a stationary phase such as silica (B1680970) gel or aluminum oxide coated on a plate. researchgate.net A specific mobile phase, for instance, a mixture of butyl-acetate, formic acid, and 2-propanol, is used to facilitate the separation. researchgate.net After the mobile phase ascends the plate, the separated components are visualized. Detection can be achieved by observing the plate under short-wavelength UV light or by using various detection reagents that react with the compound to produce a visible spot. researchgate.net Densitometric scanning can then be used for quantitation. researchgate.net High-performance TLC (HPTLC) offers improved separation efficiency and faster analysis times through the use of finer particle layers and automated instrumentation for sample application and detection. analyticaltoxicology.com
Paper chromatography, a precursor to TLC, uses a specialized paper as the stationary phase. libretexts.org A solvent or a mixture of solvents serves as the mobile phase that moves up the paper by capillary action, separating the components of a sample spotted on a baseline. libretexts.orgyoutube.com The separation is based on the differing affinities of the compounds for the stationary (paper) and mobile (solvent) phases. youtube.com The distance traveled by a compound relative to the solvent front is known as the Retention Factor (Rf value), which is a characteristic constant for a given compound under specific conditions and can be used for its identification. youtube.com While specific applications for this compound are less detailed in recent literature compared to TLC, the principles remain applicable for its separation and identification.
Table 1: Comparison of Chromatographic Techniques
| Feature | Thin-Layer Chromatography (TLC) | Paper Chromatography (PC) |
| Stationary Phase | A thin layer of adsorbent (e.g., silica gel, alumina) on a flat, inert substrate (e.g., glass, plastic). khanacademy.orgnih.gov | A sheet of high-quality absorbent paper (cellulose). libretexts.org |
| Principle | Separation based on adsorption and partition. udel.edu | Separation primarily based on partition. udel.edu |
| Resolution | Generally higher resolution and sharper spots compared to PC. analyticaltoxicology.com | Lower resolution, often resulting in more diffuse spots. |
| Speed | Faster separation times. nih.gov | Slower development times. |
| Versatility | Wide range of adsorbents can be used; compatible with corrosive reagents for visualization. illinois.edu | Limited to cellulose (B213188) and modified papers; less compatible with harsh reagents. |
| Application | Widely used for drug analysis, purity checks, and reaction monitoring. analyticaltoxicology.com | Historically significant, now often replaced by TLC for many applications. |
Electrochemical and Titrimetric Methods for Determination
Electrochemical methods provide sensitive and selective means for the determination of electroactive compounds like oxyquinoline. bilkent.edu.tr Techniques such as voltammetry measure the current response of a substance to a varying applied potential. ethz.ch For the analysis of 8-hydroxyquinoline, square wave voltammetry has been employed using a glassy carbon electrode modified with 1-amino-2-naphthol-4-sulphonic acid. bilkent.edu.tr The modification of the electrode surface can enhance the voltammetric response to the analyte. bilkent.edu.tr The analysis is performed under optimized conditions, including a specific pH, to achieve maximum sensitivity. bilkent.edu.tr Cyclic voltammetry is another technique used to characterize the electrochemical properties of the analyte and the modified electrode. bilkent.edu.tr
Other electrochemical approaches include:
Coulometry: This technique measures the total charge required to completely convert an analyte from one oxidation state to another, allowing for absolute quantification based on Faraday's law. ethz.ch
Conductometry: This involves measuring the electrolytic conductivity of a solution, which can be used to monitor the progress of a reaction, such as in a conductometric titration. ethz.ch
Titrimetric methods, a classic form of quantitative chemical analysis, can also be applied. These methods involve the determination of a substance's concentration by reacting it with a standard solution of a reagent of known concentration. For quinolone derivatives, redox titrations are often applicable. For example, a method for determining ofloxacin (B1677185) involves adding a known excess of an oxidizing agent, N-bromosuccinimide (NBS), in an acidic medium. The unreacted NBS is then determined iodometrically by titrating the liberated iodine with a standard thiosulfate (B1220275) solution. The amount of NBS that reacted corresponds stoichiometrically to the amount of the drug present. scielo.br
Furthermore, ion chromatography with suppressed conductivity detection is a powerful technique for determining the concentration of the sulfate counter-ion in drug substances like this compound. lcms.cz This is crucial for confirming the correct molecular mass and the stoichiometric relationship between the drug and its counter-ion. lcms.cz
Fluorimetric Approaches for Enhanced Detection Sensitivity
Fluorimetric methods, or spectrofluorimetry, are highly sensitive analytical techniques based on the fluorescence properties of certain molecules. Oxyquinoline and its derivatives are known to be fluorescent, making this a suitable method for their detection and quantification. The technique involves exciting the molecule at a specific wavelength and measuring the intensity of the light emitted at a longer wavelength. thaiscience.info
To enhance the sensitivity and selectivity of fluorimetric assays, various strategies can be employed. One common approach is the use of micellar media. Micelles, formed by surfactants like sodium dodecyl sulfate (SDS) in solution, can create a microenvironment that enhances the fluorescence intensity of the analyte. thaiscience.info This micelle-enhanced spectrofluorimetry has been successfully used for the determination of fluoroquinolone drugs in biological fluids. thaiscience.info The organized structure of the micelle can protect the analyte from non-radiative decay processes, leading to a stronger fluorescence signal.
Another advanced approach involves Surface Plasmon Coupled Emission (SPCE). This technology utilizes the coupling of excited fluorophores (the fluorescent molecules) with surface plasmons on a thin metal film (e.g., gold-silver). mdpi.com This interaction results in highly directional emission and can enhance the fluorescence signal by up to 50-fold, significantly improving the signal-to-noise ratio and leading to ultra-high detection sensitivity. mdpi.com Such techniques have the potential to detect analytes at atto-gram per milliliter concentrations. mdpi.com For this compound analysis, these methods could offer a substantial improvement in detection limits, which is particularly valuable for trace-level analysis.
Radiometric Techniques and Labeling for Tracking and Diagnostics
Radiometric techniques involve the use of radioactive isotopes (radionuclides) to label molecules for tracking, imaging, and diagnostic purposes. Oxyquinoline is a chelating agent, meaning it can bind tightly to metal ions. This property is exploited in nuclear medicine, where it is used to label cells with a radioactive isotope.
A prominent application is the use of Indium-111 (In-111) labeled oxyquinoline. fda.gov A sterile, non-pyrogenic solution of Indium In-111 Oxyquinoline is used for the radiolabeling of autologous leukocytes (white blood cells taken from the patient). fda.gov The process involves incubating the patient's isolated leukocytes with the In-111 oxyquinoline complex. The lipid-soluble complex penetrates the cell membrane, and the In-111 dissociates from the oxyquinoline and binds to intracellular components. These radiolabeled leukocytes are then re-injected into the patient. fda.gov
The labeled cells migrate to sites of inflammation or infection in the body. By using a gamma camera to detect the radiation emitted by In-111 (which has a physical half-life of 67.9 hours), clinicians can visualize these areas. fda.gov This diagnostic imaging procedure is used as an aid in detecting abscesses and other inflammatory processes. fda.gov The choice of radioisotope is critical and depends on factors like half-life, type of emission, and energy of the emitted photons. fda.govnih.gov
Table 2: Principal Radiation Emission Data for Indium-111
| Radiation | Mean % per Disintegration | Mean Energy (keV) |
| Gamma 2 | 90.2 | 171.3 |
| Gamma 3 | 94.0 | 245.4 |
| Data sourced from Kocher, David C., "Radioactive Decay Data Tables", DOE/TIC-11026, 115 (1981). fda.gov |
Biological Assay Methodologies for Mechanistic Elucidation
Biological assays are essential for understanding the mechanisms by which a chemical compound interacts with living systems, particularly its potential to cause genetic damage (genotoxicity).
In vitro (test tube) assays are standard screening tools for genotoxicity. They use bacteria or cultured mammalian cells to detect various types of genetic damage.
The Ames test , or bacterial reverse mutation assay, is a widely used method to assess a chemical's potential to produce gene mutations. nih.gov The test uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A test substance is considered mutagenic if it causes the bacteria to revert to their original state, enabling them to grow without added histidine. nih.gov Studies have shown that both oxyquinoline and this compound are mutagenic in S. typhimurium strains TA98 and TA100 when tested in the presence of a metabolic activation system (S9 mix). cir-safety.org This S9 mix contains liver enzymes that can convert a chemical into a more active, mutagenic form, mimicking metabolic processes in mammals. mdpi.com
The Mouse Lymphoma Assay (MLA) is a mammalian cell gene mutation assay that detects a broad range of genetic events, including point mutations and chromosomal alterations. springernature.comnih.gov The assay uses L5178Y mouse lymphoma cells that are heterozygous at the thymidine (B127349) kinase (Tk) locus (Tk+/-). nih.govresearchgate.net Cells are exposed to the test chemical and then cultured in a medium containing a cytotoxic nucleoside analog like trifluorothymidine (TFT). Wild-type cells with a functional Tk enzyme incorporate the TFT and are killed, while mutant cells lacking the enzyme (Tk-/-) survive and form colonies. nih.gov The size of the colonies can provide information about the type of mutation; small colonies are often associated with chromosomal damage, while large colonies typically indicate gene mutations. springernature.com
Table 3: Overview of In Vitro Genotoxicity Assays
| Assay | Endpoint Measured | Organism/Cell Line | Key Features |
| Ames Test | Gene mutation (reverse mutation) nih.gov | Salmonella typhimurium, Escherichia coli nih.gov | Detects point mutations; can incorporate metabolic activation (S9). cir-safety.orgmdpi.com |
| Mouse Lymphoma Assay (MLA) | Gene mutation and clastogenicity (chromosomal damage) springernature.comnih.gov | L5178Y mouse lymphoma cells nih.gov | Detects a broad spectrum of mutagenic events; distinguishes between gene and chromosome mutations based on colony size. springernature.com |
One common in vivo test is the micronucleus assay . This test assesses chromosomal damage by looking for micronuclei in cells, which are small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. mdpi.com This assay is often performed on bone marrow cells from mice or rats that have been exposed to the test substance. In vivo mouse bone marrow micronucleus and chromosomal aberration tests have been conducted for oxyquinoline. cir-safety.org
Another approach involves using transgenic animal models, such as the lacZ transgenic mouse (Muta™Mouse). nih.gov These animals have a bacterial gene (lacZ) integrated into their genome. After exposure to a potential mutagen, DNA is extracted from various organs, and the lacZ gene is recovered and analyzed for mutations in bacteria. This allows for the assessment of mutagenicity in specific target organs. nih.gov For instance, studies on quinoline, the parent compound of oxyquinoline, have shown that it induces mutations specifically in the liver of these mice, which is the target organ for its carcinogenic effects. nih.gov Such studies provide strong evidence for the in vivo genotoxicity of a compound.
Microbial Sensitivity Testing Protocols (e.g., Minimum Inhibitory Concentrations)
Microbial sensitivity testing is fundamental in determining the antimicrobial effectiveness of this compound. The Minimum Inhibitory Concentration (MIC) is a key parameter established through these protocols, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.gov Standardized methods, such as broth microdilution, are commonly employed to ascertain the MIC values of oxyquinoline and its derivatives against a variety of pathogens. researchgate.net
Research has demonstrated the broad-spectrum antimicrobial properties of the active component, 8-hydroxyquinoline. For instance, it has shown potent activity against Staphylococcus aureus, with MIC values ranging from 16.0 to 32.0 μM. medkoo.com The fungistatic and bacteriostatic nature of this compound is attributed to its ability to chelate metals essential for microbial metabolism. plos.org
Studies have reported the MIC values for 8-hydroxyquinoline and its derivatives against several microorganisms. For example, against the fungus Candida albicans, MIC values for certain 8-hydroxyquinoline derivatives have been recorded, showcasing its antifungal potential. nih.gov Similarly, its efficacy against bacteria like Mycobacterium tuberculosis has been quantified, with some derivatives exhibiting MIC90 values below 5 μM. nih.gov The antibacterial activity of 8-hydroxyquinoline derivatives has also been observed against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.gov
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline and its derivatives against various microorganisms, as documented in scientific literature.
| Microorganism | Compound | MIC Value (µM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 8-Hydroxyquinoline | 16.0 - 32.0 | medkoo.com |
| Mycobacterium tuberculosis | 8-Hydroxyquinoline | 3.6 | nih.gov |
| Neisseria gonorrhoeae (clinical isolates) | 8-Hydroxyquinoline | 27.56 - 55.11 | nih.gov |
| Candida spp. | Clioquinol (B1669181) (8-hydroxyquinoline derivative) | 0.031 - 2 µg/mL | nih.gov |
| Microsporum spp. | Clioquinol (8-hydroxyquinoline derivative) | 1 - 512 µg/mL | nih.gov |
| Trichophyton spp. | Clioquinol (8-hydroxyquinoline derivative) | 2 - 1024 µg/mL | nih.gov |
Cell-Based Assays for Studying Biological Interactions
Cell-based assays are indispensable tools for investigating the biological interactions of this compound at the cellular level. These in vitro models allow for the assessment of various cellular processes, including cytotoxicity, anti-inflammatory effects, and antioxidant activity. cellbiolabs.comnih.govnih.govresearchgate.netnih.gov
Cytotoxicity Assays:
The cytotoxic potential of a compound is a critical parameter, often evaluated using assays that measure cell viability. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, indicating the concentration of a substance required to inhibit a biological process by 50%. nih.gov For oxyquinoline's active component, 8-hydroxyquinoline, cytotoxicity has been evaluated against various cell lines. For instance, its IC50 against the HepG2 human liver cancer cell line was determined to be 7.6 μM. nih.gov In another study, the cytotoxicity of 8-hydroxyquinoline on human neuroblastoma SH-SY5Y cells was observed at a concentration of 10 μM, while no significant effect was seen at 1 μM. ferwer.com The cytotoxic effects of 8-hydroxyquinoline have also been noted in MRC-5 human lung fibroblast cells, with an IC50 of 6.27 μM. nih.gov
The following table presents the IC50 values for 8-hydroxyquinoline and its derivatives against various cell lines, providing insight into their cytotoxic profiles.
| Cell Line | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| HepG2 (Human Liver Cancer) | 8-Hydroxyquinoline | 7.6 | nih.gov |
| SH-SY5Y (Human Neuroblastoma) | 8-Hydroxyquinoline | >1, <10 | ferwer.com |
| MRC-5 (Human Lung Fibroblast) | 8-Hydroxyquinoline | 6.27 | nih.gov |
| A549 (Human Lung Carcinoma) | 8-Hydroxyquinoline | 26 (24h), 5 (48h), 7.2 (72h) | medkoo.com |
| HCT 116 (Human Colon Cancer) | 8-Hydroxyquinoline | 9.33 ± 0.22 | nih.gov |
Anti-inflammatory and Antioxidant Assays:
Cell-based assays are also employed to investigate the anti-inflammatory and antioxidant properties of compounds. nih.gov For instance, the ability of a substance to reduce the production of pro-inflammatory mediators like nitric oxide (NO) in cell cultures can be quantified. sysrevpharm.org 8-Hydroxyquinoline has been shown to inhibit NO production and the expression of inducible nitric oxide synthase (iNOS) in Raw 264.7 macrophage cells, indicating its anti-inflammatory potential. nih.gov
The antioxidant capacity of compounds can be assessed using cellular antioxidant activity (CAA) assays. cellbiolabs.comnih.gov These assays measure the ability of a compound to counteract oxidative stress induced within cells. While specific quantitative data for this compound from such assays is not extensively detailed in the provided context, the general multifunctional properties of 8-hydroxyquinoline derivatives, including antioxidant activities, are recognized. ferwer.com
Toxicological Research and Safety Profile Assessment Mechanistic Focus
Genotoxic and Mutagenic Potentials: In-depth Analysis
The genotoxic and mutagenic potential of oxyquinoline and its sulfate (B86663) salt has been investigated in various test systems, yielding mixed results that appear to be dependent on the specific endpoint measured and the metabolic activation capacity of the test system. In vitro assays indicated some genotoxic activity, while in vivo studies have generally not shown significant effects.
Oxyquinoline sulfate was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100 when metabolic activation was present. Both oxyquinoline and this compound were also genotoxic in a mouse lymphoma assay. However, no genotoxicity was observed in a Drosophila sex-linked recessive lethal test, and an unscheduled DNA synthesis test in rat hepatocytes was also negative.
Further conflicting results were observed in micronucleus tests. While one positive micronucleus study was noted, other assays, including a mouse bone marrow micronucleus test and a rat bone marrow and hepatocyte micronucleus test, produced negative results. nih.govnih.govnih.gov
| Assay Type | Test System | Metabolic Activation | Endpoint | Result for Oxyquinoline/Sulfate | Source |
|---|---|---|---|---|---|
| Bacterial Reverse Mutation | S. typhimurium TA98, TA100 | With S9 | Gene Mutation | Positive | nih.govnih.gov |
| Mammalian Cell Mutation | Mouse Lymphoma Assay | Not Specified | Gene Mutation | Positive | nih.govnih.gov |
| In Vivo Mutation | Drosophila melanogaster | In vivo | Sex-Linked Recessive Lethal Mutations | Negative | nih.govnih.gov |
| DNA Repair | Rat Hepatocytes | In vitro | Unscheduled DNA Synthesis (UDS) | Negative | nih.govnih.gov |
| In Vivo Cytogenetics | Mouse Bone Marrow | In vivo | Micronucleus Formation | Negative | nih.govnih.gov |
| In Vivo Cytogenetics | Rat Bone Marrow & Hepatocytes | In vivo | Micronucleus Formation | Negative | nih.govnih.gov |
| In Vivo Cytogenetics | Mouse Marrow Cells | In vivo | Chromosome Aberrations & SCE | Negative | nih.gov |
Mechanistic studies have explored the ability of oxyquinoline to interact directly with genetic material. Research indicates that oxyquinoline is capable of binding to DNA, but this interaction is dependent on metabolic processes. In the presence of liver enzymes, which provide metabolic activation, oxyquinoline was shown to form DNA adducts. nih.gov The formation of such adducts is a critical initiating event for mutagenesis, as they can lead to errors during DNA replication if not properly repaired. The positive results in some mutagenicity assays with metabolic activation are consistent with the finding of DNA adduct formation under these conditions.
Investigations into chromosomal damage have produced varied results across different experimental models. Some in vitro evidence suggested an increase in chromosome aberrations. nih.govnih.gov However, a subsequent in vivo study that quantified chromosome aberrations in the marrow cells of mice injected with 8-hydroxyquinoline (B1678124) found no measurable effect. nih.gov
Similarly, the induction of sister chromatid exchanges (SCE), which are sensitive indicators of DNA damage and repair, has been assessed. An increase in SCE was reported in rats treated with oxyquinoline, although this study did not find a concurrent increase in chromosome aberrations. nih.govnih.gov In contrast, the in vivo study in mouse marrow cells found that 8-hydroxyquinoline did not produce a significant increase in SCE numbers. nih.gov These differing results may suggest species-specific metabolic or repair pathways.
Carcinogenicity Studies and Risk Assessment Methodologies
The carcinogenic potential of oxyquinoline has been evaluated in conventional long-term animal studies and more recent genetically altered animal models. The International Agency for Research on Cancer (IARC) previously concluded that the available evidence was inadequate to determine the carcinogenicity of oxyquinoline in animals. nih.gov However, subsequent studies have provided more definitive results, largely indicating a lack of carcinogenic activity.
To further investigate carcinogenic potential, particularly for compounds with mixed genotoxicity data, studies have utilized genetically altered mouse models designed for more rapid carcinogenicity testing. Oxyquinoline was tested in a transgenic mouse model carrying the human prototype c-Ha-ras gene. nih.govnih.gov Mice were fed diets containing up to 3000 ppm oxyquinoline for 24 weeks, and no rapid tumor response was observed. nih.gov Another study using the Tg.AC mouse model, which carries an activated mouse H-ras oncogene, also demonstrated that oxyquinoline was not carcinogenic. nih.gov These results from specialized mouse models support the findings from the long-term rodent feeding studies, indicating a lack of carcinogenic activity. nih.govnih.gov
| Study Type | Animal Model | Duration | Key Findings | Conclusion | Source |
|---|---|---|---|---|---|
| Long-term Feeding | Male Rats | 52 or 78 weeks | No compound-related neoplastic lesions observed. | Non-carcinogenic | nih.gov |
| Genetically Altered Model | Transgenic mice (human c-Ha-ras gene) | 24 weeks | No rapid tumor response observed. | Non-carcinogenic | nih.govnih.gov |
| Genetically Altered Model | Tg.AC mice (activated mouse H-ras oncogene) | Not Specified | Demonstrated that Oxyquinoline was not carcinogenic. | Non-carcinogenic | nih.gov |
Neurotoxicity Investigations and Neuropathic Mechanisms
The potential neurotoxicity of the 8-hydroxyquinoline structure has been an area of investigation, primarily focusing on its ability to interact with metal ions, which is a key mechanism in its biological activity. Dysregulation of metal homeostasis is increasingly implicated in the pathogenesis of neurodegenerative diseases. nih.gov The primary mechanistic hypothesis for 8-hydroxyquinoline-related neurotoxicity centers on its function as a potent metal chelator. nih.govchemicalbook.com This chelating ability may allow it to restore metal balance, but could also disrupt essential metal-dependent processes within the central nervous system. Animal studies have indicated that high doses of 8-hydroxyquinoline can produce adverse effects on the central nervous system. chemicalbook.com
Studies on structurally related halogenated hydroxyquinolines provide further insight into potential neuropathic mechanisms. Research on diiodohydroxyquinoline (DHQ), for instance, has demonstrated a clear neurotoxic effect in animal models. mdpi.com Mechanistically, this was linked to neuropathic changes, including severe demyelination in the central nervous system, which correlated with observed motor and sensory deficits. mdpi.com While these findings are not specific to this compound, they highlight a potential mechanism of neurotoxicity for the broader class of quinoline (B57606) compounds, suggesting that disruption of myelin integrity could be a relevant neuropathic pathway.
Assessment of Peripheral Neuropathy Development
The potential for oxyquinoline derivatives to induce peripheral neuropathy has been a subject of significant concern, largely stemming from the historical use of related compounds. The most notable example is clioquinol (B1669181), a halogenated hydroxyquinoline, which was linked to a severe neurodegenerative syndrome known as subacute myelo-optico-neuropathy (SMON). researchgate.netnih.gov SMON is characterized by sensory and motor disturbances, particularly in the lower limbs, and involves the demyelination of peripheral nerves. researchgate.net
Cellular and Molecular Basis of Neurotoxic Effects
The neurotoxic effects of oxyquinoline derivatives appear to be rooted in their chemical properties, particularly their ability to interact with metal ions and induce oxidative stress. Research on clioquinol has been instrumental in elucidating these mechanisms. Studies using murine cortical cultures have demonstrated that clioquinol has a pro-oxidant effect, leading to an increase in malondialdehyde, a key marker of lipid peroxidation, and subsequent neuronal cell death. nih.gov This oxidative damage and cell death could be mitigated by the co-administration of antioxidants, suggesting that the neurotoxicity is mechanistically linked to oxidative stress. nih.gov
Further investigations into clioquinol's mechanism of toxicity suggest it involves its function as a metal chelator. researchgate.net The compound's interaction with metal ions like copper and zinc can disturb their cellular transport and homeostasis. researchgate.netresearchgate.net This disruption is considered a potential mechanism for the neurotoxicity observed in SMON. researchgate.net While these mechanisms have been studied for clioquinol, they provide a plausible framework for the potential neurotoxic effects of other oxyquinoline compounds like this compound, which share a similar core structure and chelating ability.
Immunotoxicity and Hypersensitivity Mechanisms
Dermal Irritation and Sensitization Studies
The potential for this compound to cause dermal irritation and sensitization has been evaluated in both clinical and animal studies. In clinical tests on humans, Oxyquinoline applied at a 1% concentration in petrolatum was found to be neither an irritant nor a sensitizer. nih.govresearchgate.net However, results from animal studies have been more varied. Some studies on rabbits reported mild to moderate irritation, while others found the compound to be non-irritating. cir-safety.org A recent safety assessment report noted that some newer dermal sensitization assays suggest that oxyquinoline and its sulfate may have sensitizing potential. cir-safety.org
| Study Type | Test Subject | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Clinical Test (Sensitization) | Human | 1% in petrolatum | Not a sensitizer | nih.govresearchgate.net |
| Clinical Test (Irritation) | Human | 1% in petrolatum | Not an irritant | nih.gov |
| Dermal Irritation Assay | New Zealand White Rabbits | 0.5 g | Non-irritating | cir-safety.org |
| Dermal Irritation Assay | Rabbits | Not Specified | Mild to moderate irritation | cir-safety.org |
| Dermal Sensitization Assay | Not Specified | Not Specified | Potential sensitizer | cir-safety.org |
Allergic Reactions and Immune Responses
Allergic reactions are inappropriate responses of the immune system to substances that are normally harmless. researchgate.net The primary mechanism underlying many allergic reactions is Type I hypersensitivity, which is mediated by immunoglobulin E (IgE) antibodies. nih.gov Upon initial exposure to an allergen, the immune system produces specific IgE antibodies that bind to the surface of mast cells and basophils. nih.gov Subsequent exposure to the same allergen leads to cross-linking of these bound IgE antibodies, triggering the degranulation of these cells and the release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes. researchgate.netnih.gov These mediators are responsible for the classic symptoms of an allergic reaction, including itching, swelling, and rash. researchgate.net
While quinolones as a class of compounds are known to be associated with drug-induced allergic reactions, specific studies detailing the immunologic mechanisms of this compound are not extensively documented in the available research. researchgate.net However, it is plausible that if this compound were to act as an allergen, it would trigger a similar IgE-mediated immune response, leading to the activation of mast cells and the subsequent release of inflammatory mediators.
In Vitro and In Vivo Toxicity Modeling and Prediction
Toxicological modeling using both in vitro (cell-based) and in vivo (animal) systems is a cornerstone of modern safety assessment for chemical compounds. nih.gov These models are employed to predict potential toxicity in humans by studying the effects of a substance on biological systems under controlled conditions. researchgate.netnih.gov
In vitro models utilize cultivated human or animal cell lines to observe the effects of a chemical at the cellular and molecular level. nih.gov These assays can screen for various endpoints, including cytotoxicity, genotoxicity, and specific mechanisms of cell stress or injury. nih.govresearchgate.net They offer the advantage of being able to test a large number of compounds relatively quickly and can help elucidate specific cellular pathways affected by a toxicant.
In vivo models involve the administration of a substance to animal organisms to study its effects on a whole, living system. nih.gov These studies are essential for understanding complex toxicological outcomes, such as systemic toxicity, reproductive and developmental effects, and carcinogenicity, which cannot be fully replicated in cell culture. researchgate.net
A key challenge in toxicology is extrapolating data from these models to predict human health risks. Quantitative in vitro to in vivo extrapolation (QIVIVE) is a method that uses mathematical and physiologically based kinetic (PBK) modeling to translate concentrations that cause effects in in vitro assays into equivalent doses in a whole organism. mdpi.com While these modeling approaches are widely used in toxicology, specific studies applying these predictive models to this compound are not detailed in the reviewed literature.
Comparative Toxicology of this compound and its Metal Complexes
Oxyquinoline and its derivatives are well-known chelating agents, meaning they can bind to metal ions. This property is central to both their biological activity and their toxicological profile. The interaction with essential metals such as iron, copper, and zinc can disrupt normal physiological processes. researchgate.net
The neurotoxicity of the related compound clioquinol is closely linked to its role as a chelator. researchgate.net Studies have shown that clioquinol can increase iron uptake into neural cells and disturb cellular copper transport. researchgate.netresearchgate.net This dysregulation of metal ion homeostasis is a proposed mechanism for its toxic effects. The formation of metal complexes with oxyquinoline can therefore significantly alter its toxicological properties compared to the free compound.
Environmental Research and Ecofate Studies
Degradation Pathways in Environmental Compartments
The breakdown of oxyquinoline sulfate (B86663) in the environment can occur through various processes, including biological and abiotic transformations. Understanding these pathways is essential for predicting the persistence and potential byproducts of the compound.
Aerobic and Anaerobic Biodegradation in Soil and Water Systems
Biodegradation, the breakdown of organic substances by microorganisms, is a primary process in the removal of contaminants from soil and water. This process can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions. omicsonline.org Aerobic biodegradation often leads to the mineralization of organic pollutants into carbon dioxide and water, while anaerobic digestion can produce methane (B114726) and carbon dioxide. omicsonline.org
While general principles of aerobic and anaerobic biodegradation in soil and water systems are well-established omicsonline.orgkepler.esnih.govugr.es, specific detailed research findings on the biodegradation rates and pathways of oxyquinoline sulfate itself in these environments are not extensively available in the provided search results. One source indicates that biodegradation in water is not considered an important environmental fate process for 8-hydroxyquinoline (B1678124) (a component of this compound) based on a 0% theoretical BOD (Biochemical Oxygen Demand) using sewage sludge. nih.govechemi.com This suggests that microbial breakdown of the oxyquinoline moiety may be limited.
Hydrolytic Stability and Photolytic Transformation
Hydrolysis and photolysis are important abiotic degradation processes that can affect the persistence of chemicals in water and on surfaces exposed to sunlight. Hydrolysis involves the reaction of a substance with water, leading to its breakdown. Photolysis is the direct or indirect breakdown of a substance by light. iljs.org.ngajol.info
For 8-hydroxyquinoline, the parent compound of this compound, hydrolysis is not expected to be a significant environmental fate process due to the absence of readily hydrolyzable functional groups. nih.govnih.gov Photolytic degradation of 8-hydroxyquinoline in aqueous solution under simulated daylight has been studied, with reported half-lives ranging from 40 to 64 hours. nih.govechemi.com The presence of substances like nitrate (B79036) ions can potentially accelerate the photodegradation of some organic compounds by acting as photo-sensitizers. iljs.org.ngajol.info However, specific data on the hydrolytic stability and photolytic transformation of this compound as a salt were not detailed in the search results, although the photolytic behavior of the 8-hydroxyquinoline component provides some indication.
Mobility and Leaching Potential in Soil Matrix
The mobility of a chemical in the soil matrix determines its potential to move through soil layers and reach groundwater, a process known as leaching. researchgate.netpesticidestewardship.org Several factors influence a chemical's mobility in soil, including its water solubility, adsorption to soil particles (particularly organic matter and clay), and soil texture and structure. researchgate.netpesticidestewardship.orgmdpi.com Water-soluble compounds are generally more susceptible to leaching. researchgate.net Adsorption to soil particles can immobilize chemicals, reducing their leaching potential. pesticidestewardship.org
For 8-hydroxyquinoline, its estimated Koc (organic carbon partition coefficient) is 3,000, which suggests that it is expected to have slight mobility in soil according to a classification scheme. echemi.com The potential for volatilization from moist or dry soil surfaces is not considered significant based on its estimated Henry's Law constant and vapor pressure. echemi.com While this provides insight into the behavior of the organic component, the mobility of this compound as a salt may also be influenced by its ionic nature and interaction with charged soil particles.
Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms
Bioaccumulation is the process by which organisms accumulate chemicals from water, soil, and their diet, resulting in higher concentrations in their tissues than in the surrounding environment. up.pt Biotransformation, or metabolism, is the process by which organisms chemically modify substances, which can affect their accumulation and toxicity. nih.gov The potential for bioaccumulation is often correlated with a chemical's lipid solubility (lipophilicity). up.pt
For 8-hydroxyquinoline, an estimated Bioconcentration Factor (BCF) of 7 has been calculated based on its log Kow, suggesting a low potential for bioconcentration in aquatic organisms according to a classification scheme. nih.govechemi.com This indicates that the accumulation of 8-hydroxyquinoline in aquatic organisms directly from the water is likely limited. Biotransformation of 8-hydroxyquinoline in mammals has been observed, with excretion primarily in urine as glucuronide and sulfate conjugates. echemi.comdrugbank.com While this demonstrates metabolic processing in animals, specific data on the bioaccumulation and biotransformation of this compound in aquatic and terrestrial organisms were not detailed in the provided search results.
Ecotoxicological Assessment in Model Organisms
Ecotoxicological assessments evaluate the potential harm of a substance to ecosystems and the organisms within them. This often involves testing the toxicity of the substance on model organisms representing different trophic levels. epa.govies-ltd.ch
Impact on Aquatic Biota (e.g., Bacteria, Fish)
The impact of chemicals on aquatic organisms, including bacteria and fish, is a key aspect of ecotoxicological assessment. epa.govies-ltd.ch Substances can exert toxicity through various mechanisms, leading to effects ranging from acute mortality to sublethal impacts on reproduction, development, and behavior. researchgate.net
Effects on Terrestrial Biota (e.g., Plants, Invertebrates)
Information specifically detailing the effects of this compound on terrestrial plants and invertebrates is limited in the provided search results. However, related information on the parent compound, 8-hydroxyquinoline, and general principles of ecotoxicology towards terrestrial organisms can provide some context.
8-Hydroxyquinoline is reported to be moderately toxic to earthworms herts.ac.uk. While this refers to the parent compound and not the sulfate salt specifically, it suggests a potential for impact on soil-dwelling invertebrates.
Studies on other chemical contaminants highlight various potential effects on terrestrial biota. For plants, toxic metals, for instance, can lead to reduced germination percentage, suppressed growth, decreased plant biomass, a drop in the number of leaves and leaf area, stunted root development, and inhibition of enzyme activity affecting CO₂ fixation nih.gov. Phytotoxic effects have also been reported for other compounds on plants like Vallisneria and Lemna, and hydroquinone (B1673460) was found to inhibit the germination of Cucumis sativus seeds mdpi.com.
For invertebrates, particularly soil fauna like Collembola, earthworms, nematodes, and enchytraeids, they are often used as bioindicators to detect environmental changes at early stages nih.gov. Studies on other contaminants, such as pharmaceuticals, have shown effects on freshwater invertebrates, including alterations in reproduction and growth buglife.org.uk. While this pertains to aquatic invertebrates, it illustrates the types of endpoints that are assessed in ecotoxicological studies on invertebrates.
Given the fungicidal and bactericidal properties of this compound, its presence in the terrestrial environment, particularly through its historical use in crop protection or potential release during manufacturing or disposal, could have implications for soil microbial communities and potentially soil invertebrates and plants, although specific research findings on this compound's direct effects on these organisms at environmentally relevant concentrations were not extensively detailed in the search results.
Environmental Risk Assessment Frameworks
Environmental risk assessment frameworks are used to evaluate the potential harm posed by chemical substances to the environment. While a specific detailed environmental risk assessment for this compound was not fully available in the search results, some information regarding its environmental fate and regulatory considerations provides insight into the factors considered in such assessments.
This compound is regulated under the Clean Water Act 304B as a pesticide pollutant that requires pretreatment and should not be discharged into public wastewater systems usda.gov. This regulation indicates a recognition of its potential to impact aquatic environments, which is a key component of environmental risk assessment.
The European Chemicals Agency (ECHA) has assessed 8-hydroxyquinoline, the parent compound, and notes that it is classified as toxic to aquatic life with long-lasting effects europa.eu. This harmonized classification suggests that the potential for environmental toxicity, particularly in aquatic ecosystems, is a significant factor in the risk assessment of this compound as well, given that 8-hydroxyquinoline is a component nih.gov.
Environmental risk assessments typically consider the probability of environmental contamination during manufacture, use, misuse, or disposal, as well as the effects of the substance on environmental compartments usda.gov. The potential for environmental impact from the extraction from coal tar or synthesis from petrochemicals, although considered a minor use for this material, is also a factor usda.gov.
For related compounds or other pharmaceuticals in the environment, research highlights the importance of assessing effects at environmentally relevant concentrations and conducting long-term studies buglife.org.uk. The interconnectedness of aquatic and terrestrial ecosystems means that contaminants in one can affect the other buglife.org.uknih.gov.
Environmental risk assessment frameworks also consider the fate of the substance in the environment, including its persistence, potential for bioaccumulation, and mobility chemicalbook.comlgcstandards.com. While some safety data sheets indicate no data available for persistence, bioaccumulative potential, or mobility in soil for this compound, the estimated bioconcentration factor (BCF) of 7 for 8-hydroxyquinoline suggests a low potential for bioconcentration in aquatic organisms chemicalbook.comlgcstandards.comnih.gov.
The assessment of environmental risk for substances like this compound involves evaluating their intrinsic hazardous properties and their potential for exposure in various environmental compartments, including soil, water, and air, and considering their effects on a range of organisms across different trophic levels.
Applications in Advanced Materials and Niche Areas Research Aspects
Integration into Advanced Functional Materials
Role as a Chelating Agent in Material Science Applications
Oxyquinoline sulfate (B86663), as a salt of 8-hydroxyquinoline (B1678124), functions as a chelating agent. nih.govcosmeticsinfo.orgmedkoo.comepa.gov Its parent compound, 8-hydroxyquinoline (oxine), is a well-known monoprotic bidentate metal chelating agent. spectrumchemical.comwikipedia.org This chelating ability allows it to bind to metal ions by forming coordinate bonds, creating chelation complexes. epa.gov This property is valuable in material science for applications such as stabilizing metal ions or removing them from solutions. epa.gov The aluminum complex of 8-hydroxyquinoline, for instance, is a common component in organic light-emitting diodes (OLEDs). wikipedia.org
Stabilization Mechanisms in Formulations (e.g., Hydrogen Peroxide)
Oxyquinoline sulfate is used as a stabilizer in various formulations, notably in those containing hydrogen peroxide. cosmeticsinfo.orgnih.govindustrialchemicals.gov.aucir-safety.org In hair care products, including hair dyes, it functions as a chelator by binding trace metals that may be present. cosmeticsinfo.org This binding helps to stabilize the hydrogen peroxide, preventing its decomposition. cosmeticsinfo.org The stabilization mechanism is attributed to its ability to chelate trace levels of metals, which can catalyze the breakdown of hydrogen peroxide. cosmeticsinfo.org
Biotechnological and Agrochemical Research Applications
Systemic Fungicidal and Bactericidal Activities in Plant Protection
This compound is recognized for its use as a bactericide and systemic fungicide in crop protection. usda.gov Formulations containing 8-hydroxyquinoline, the active moiety of this compound, are employed to control certain vascular wilts and bacterial diseases affecting crop plants such as citrus, fruit trees, vegetables, and vines. usda.gov It is also utilized for fungus control on cut flowers. usda.gov The believed mode of action for its antimicrobial effects involves chelating various metals that are essential for the metabolism of microorganisms. usda.gov
Development of Antimicrobial Formulations for Specific Applications
This compound has demonstrated antimicrobial activity against bacteria and fungi, leading to its investigation in the development of antimicrobial formulations for specific applications. smolecule.comupichem.com Historically, it was explored for treating various infections due to these properties. smolecule.com Its antifungal and antibacterial characteristics make it a choice in the formulation of topical creams and ointments. upichem.com Research indicates its activity against a range of microorganisms, including Aspergillus, Candida, Trichomonas vaginalis, Giardia duodenalis, Entamoeba histolytica, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas fluorescens, and Pseudomonas cepacia. drugbank.com
Research Reagents and Diagnostic Tools
Applications as a Carrier for Diagnostic Tracers (e.g., Radio-Indium)
Oxyquinoline, the parent compound of this compound, plays a significant role as a chelating agent, capable of binding to metal ions nih.govmedkoo.com. This property is leveraged in nuclear medicine, particularly in the preparation of diagnostic radiopharmaceuticals.
Indium In-111 oxyquinoline, also known as Indium-111 oxine, is a well-established radiopharmaceutical agent used for diagnostic imaging patsnap.comdrugbank.com. It is formed by chelating the radioisotope Indium-111 with oxyquinoline patsnap.com. This complex is primarily utilized for radiolabeling autologous leukocytes, which are then reinjected into the patient patsnap.comdrugbank.com. The labeled leukocytes migrate to sites of inflammation or infection within the body, allowing these areas to be detected and localized using gamma scintigraphy patsnap.comdrugbank.com.
Research institutions globally are involved in exploring and refining the applications of Indium In-111 oxyquinoline, with a focus on improving techniques for radiolabeling leukocytes, enhancing imaging quality, and expanding its diagnostic utility patsnap.com. Its main indications include the diagnosis of osteomyelitis, inflammatory bowel disease, and prosthetic joint infections patsnap.com. The mechanism of action relies on the ability of the Indium In-111 oxyquinoline complex to effectively label leukocytes patsnap.com.
The use of oxyquinoline as a carrier for radio-indium for diagnostic purposes is a recognized application nih.govmedkoo.com. The complex is described as a 3:1 saturated complex of In-111 isotope and oxyquinoline drugbank.com. Indium-111 decays by isomeric transition and electron capture, emitting a gamma ray detectable by a gamma camera drugbank.com.
Future Directions and Emerging Research Avenues
Unraveling Undetermined Mechanisms of Action
The precise biocidal mechanism of action for oxyquinoline and its sulfate (B86663) salt remains largely unknown, presenting a significant avenue for future research. drugbank.comnih.gov While it is recognized for its antiseptic, disinfectant, and pesticide properties, the specific molecular pathways it disrupts in target organisms have not been fully elucidated. drugbank.com Current understanding suggests that its efficacy is linked to its ability to chelate metal ions, which are crucial for various cellular processes. usda.gov However, the exact nature of these interactions and their downstream consequences on microbial physiology are yet to be determined. Future research will likely focus on identifying the specific molecular targets of oxyquinoline sulfate. Advanced techniques in molecular biology, proteomics, and metabolomics could be employed to pinpoint the proteins and metabolic pathways that are most affected by the compound. Elucidating these mechanisms is critical for a deeper understanding of its broad-spectrum activity and for the development of more targeted applications.
Development of Novel this compound Derivatives with Enhanced Selectivity
A promising area of research is the design and synthesis of new derivatives of 8-hydroxyquinoline (B1678124) (the active component of this compound) to create compounds with improved efficacy and selectivity. nih.govresearchgate.net Researchers are modifying the core 8-hydroxyquinoline structure to develop novel candidates with enhanced biological activities, including antifungal, antitumor, and antiviral properties. rsc.orgvtc.edu.hknih.govnih.gov For instance, modifications at various positions on the quinoline (B57606) ring have been shown to influence the compound's cytotoxic potential against cancer cell lines and its inhibitory activity against microbial pathogens. nih.govresearchgate.net
One strategy involves creating hybrid molecules by combining 8-hydroxyquinoline with other bioactive compounds, such as ciprofloxacin, to potentially achieve synergistic effects. mdpi.com The goal is to develop derivatives that are more potent against target cells while exhibiting minimal toxicity to host tissues. researchgate.net Studies have shown that even small changes to the chemical structure, such as the addition of different functional groups, can significantly alter the compound's biological activity and selectivity. nih.govrsc.org Future work in this area will likely involve a combination of organic synthesis, computational modeling, and biological screening to identify and optimize new derivatives with superior therapeutic profiles.
Table 1: Examples of 8-Hydroxyquinoline Derivatives and Their Investigated Activities
| Derivative | Investigated Activity | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Antitumor | vtc.edu.hknih.gov |
| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Antiviral (Dengue virus) | nih.govresearchgate.net |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial | mdpi.com |
| Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | Antiviral (H5N1 avian influenza) | mdpi.com |
Targeted Therapies Based on Metal Chelation Strategies
The ability of 8-hydroxyquinoline to act as a potent chelating agent for various metal ions is a cornerstone of its biological activity and a key focus for developing targeted therapies. nih.govnih.gov Metal ions like iron, copper, and zinc are essential for the growth and proliferation of cancer cells and pathogens. nih.govmdpi.com By sequestering these vital metal ions, oxyquinoline and its derivatives can disrupt crucial cellular processes, leading to cell death. nih.govnih.gov
Future research is aimed at harnessing this metal-chelating property to create targeted anticancer and antimicrobial agents. nih.govnih.gov One approach involves the development of "pro-chelators," which are inactive forms of the chelating agent that are activated only upon reaching the target site, such as a tumor microenvironment. illinois.edu This strategy promises to improve selectivity and reduce the off-target side effects associated with non-specific metal chelation. illinois.edu Furthermore, researchers are exploring the use of 8-hydroxyquinoline-metal complexes as therapeutic agents themselves. nih.gov For example, certain iron complexes of 8-hydroxyquinoline have demonstrated potent antimicrobial activity, suggesting a dual mechanism of action that combines the bactericidal properties of iron with the metal-chelating effects of the ligand. nih.gov The design of nanocarriers incorporating iron-chelating agents is also being investigated to improve their delivery and efficacy in cancer treatment. frontiersin.org
Role in Combating Antimicrobial Resistance and Emerging Pathogens
Antimicrobial resistance (AMR) is a growing global health threat, necessitating the development of new therapeutic strategies. mdpi.com Oxyquinoline and its derivatives are being investigated as potential tools in the fight against resistant bacteria and emerging pathogens. researchgate.netnih.gov The ability of these compounds to disrupt metal homeostasis in bacterial cells presents a mechanism of action that may be less prone to the development of resistance compared to conventional antibiotics. nih.gov
Research has shown that iron complexes of 8-hydroxyquinoline can overcome drug resistance in bacteria and exhibit a delayed development of resistance. nih.gov These complexes have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov Moreover, some 8-hydroxyquinoline derivatives have demonstrated broad-spectrum activity against various phytopathogenic fungi, indicating their potential use in agriculture to combat plant diseases. nih.gov The development of new molecules that can suppress the evolution of antibiotic resistance is a critical area of research. ox.ac.uk Future studies will likely focus on identifying and optimizing oxyquinoline derivatives that can be used alone or in combination with existing antibiotics to treat infections caused by multidrug-resistant organisms. nih.govmdpi.com
Advanced Environmental Remediation and Monitoring Technologies
While primarily known for its biological activities, the chemical properties of this compound also suggest potential applications in environmental science. As a chelating agent, it has the capacity to bind with heavy metals, which are significant environmental pollutants. usda.gov This opens up avenues for research into its use in environmental remediation technologies for cleaning up contaminated soil and water. epa.govcarusllc.com Future investigations could explore the development of oxyquinoline-based materials or processes for the removal of toxic heavy metals from industrial wastewater or contaminated sites.
Furthermore, the unique chemical properties of oxyquinoline and its derivatives could be leveraged for the development of advanced environmental monitoring technologies. For example, its ability to form stable complexes with specific metal ions could be the basis for new sensors designed to detect and quantify the presence of these metals in environmental samples. Research in this area would involve designing and synthesizing specific oxyquinoline derivatives with high selectivity and sensitivity for particular environmental contaminants. The development of such technologies would provide valuable tools for assessing and managing environmental pollution. mcwongtech.com
Integration of Computational Chemistry and High-Throughput Screening in Research
The integration of computational chemistry and high-throughput screening (HTS) is poised to accelerate research and development related to this compound and its derivatives. researchgate.netescholarship.org Computational methods, such as molecular docking and density functional theory (DFT), allow researchers to predict how different derivatives will interact with biological targets, such as proteins or DNA. nih.govyoutube.comnih.gov This in silico approach enables the rational design of new compounds with desired properties, saving time and resources compared to traditional trial-and-error methods. youtube.com For example, computational studies can help identify derivatives with improved binding affinity for a specific microbial enzyme or cancer-related protein. escholarship.orgnih.gov
High-throughput screening (HTS) complements these computational approaches by allowing for the rapid testing of large libraries of compounds for their biological activity. columbiabiosciences.comcriver.comnih.gov HTS assays can be developed to screen for a wide range of effects, such as antimicrobial activity, cytotoxicity against cancer cells, or inhibition of specific enzymes. criver.comnih.gov The combination of HTS and computational chemistry creates a powerful workflow for drug discovery: computational models can be used to design and prioritize a set of candidate molecules, which are then synthesized and rapidly evaluated using HTS. researchgate.netnih.gov This integrated approach is expected to play a crucial role in identifying novel oxyquinoline derivatives with enhanced therapeutic potential. colab.ws
Regulatory Science and Methodological Harmonization for Research Data
As research into this compound and its derivatives expands, there will be a growing need for robust regulatory science and the harmonization of methodologies for evaluating research data. nih.gov The development of new therapeutic agents and environmental technologies based on this compound will require clear regulatory pathways to ensure their safety and efficacy. This includes establishing standardized protocols for preclinical and clinical studies, as well as for environmental impact assessments.
Harmonization of regulatory requirements across different countries and regions can facilitate the global development and deployment of new technologies. nih.gov This involves aligning on key aspects such as data requirements for product approval, methods for assessing therapeutic equivalence, and standards for manufacturing and quality control. nih.govresearchgate.net For research data, methodological harmonization is crucial for ensuring that results from different studies are comparable and can be reliably integrated. This includes the standardization of analytical methods, biological assays, and data reporting formats. A collaborative effort among researchers, industry stakeholders, and regulatory agencies will be essential to establish these harmonized frameworks, which will ultimately support the translation of research findings into beneficial applications. nih.gov
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Report confidence intervals and effect sizes to enhance reproducibility .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
